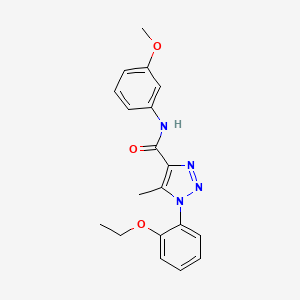
1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as EMT, is a chemical compound that has been studied for its potential use in scientific research. This compound has gained attention due to its unique structure and potential applications in the field of medicine and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The compound, part of a broader family of 1,2,4-triazole derivatives, has been synthesized for its potential antimicrobial activities. Researchers have investigated various derivatives for their ability to combat microbial infections, with some showing promising results against a range of microorganisms. The synthesis process often involves the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with varied antimicrobial efficacy (Bektaş et al., 2010).
Heterocyclic Chemistry and Isomerization Studies
In the realm of heterocyclic chemistry, the thermal isomerization of compounds containing ethoxyphenyl groups has been explored. Such studies delve into the transformations and chemical behaviors of these compounds under specific conditions, contributing to our understanding of their potential applications in medicinal chemistry and material science (Nishiwaki et al., 1974).
Antiviral and Anticancer Research
The structural framework of 1,2,4-triazole derivatives, including those with ethoxyphenyl and methoxyphenyl substituents, has been utilized in the development of new antiviral and anticancer agents. By modifying the core structure and substituents, researchers aim to enhance the therapeutic potential of these compounds, targeting specific diseases with high precision and efficacy. Such endeavors underscore the versatility of the 1,2,4-triazole backbone in drug discovery (He Mei et al., 2020).
Drug Development and Pharmacological Evaluation
The compound's framework has served as a basis for the development of novel drugs targeting specific receptors or biological pathways. Through careful design and synthesis, researchers have created derivatives with improved pharmacological profiles, aiming to treat various conditions more effectively. This process involves extensive testing and evaluation to ensure that the new compounds are both safe and effective (Mahesh et al., 2011).
Corrosion Inhibition
In addition to biomedical applications, some derivatives have been explored for their potential as corrosion inhibitors. The chemical properties of these compounds, including their ability to form protective layers on metal surfaces, make them valuable in extending the lifespan of materials exposed to corrosive environments. This research highlights the diverse utility of the 1,2,4-triazole derivatives beyond pharmaceuticals, encompassing areas such as materials science and engineering (Bentiss et al., 2009).
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-26-17-11-6-5-10-16(17)23-13(2)18(21-22-23)19(24)20-14-8-7-9-15(12-14)25-3/h5-12H,4H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUSPCUUPOACFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2880287.png)
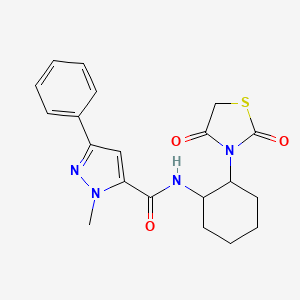
![[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2880291.png)

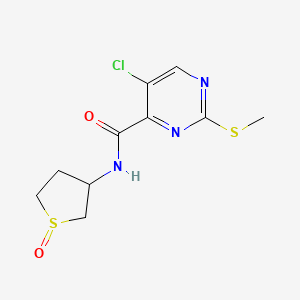




![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2880301.png)
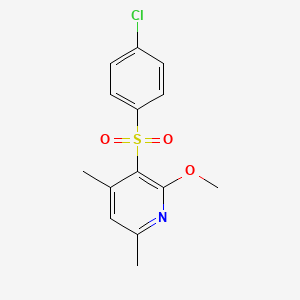
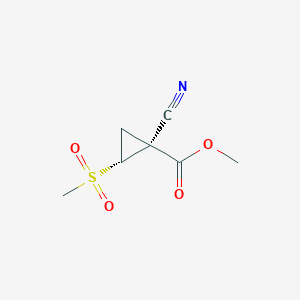
![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2880308.png)
